![molecular formula C7H2F4O2S B1211535 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid CAS No. 5211-44-9](/img/structure/B1211535.png)
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
Overview
Description
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is a chemical compound with the molecular formula C7H2F4O2S . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid consists of a benzoic acid core with four fluorine atoms and one sulfur atom attached .Physical And Chemical Properties Analysis
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is a solid at 20 degrees Celsius . It has a molecular weight of 226.14 . It should be stored under inert gas and conditions to avoid are air sensitivity .Scientific Research Applications
Synthesis of Fluorinated Pyridine Derivatives
The compound serves as a precursor in the synthesis of fluorinated pyridine derivatives, which are valuable in medicinal chemistry due to their potential pharmacological properties. The nucleophilic aromatic substitution with perfluoropyridine leads to the formation of compounds like 2,3,5,6-tetrafluoro-N-[(propyl)caprolactam]-4-pyridinamine , which can be further explored for drug development .
Development of Fluorescent Probes
Due to its acidic nature and the presence of fluorine atoms, 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid can be used to synthesize fluorescent probes like BMV109. These probes are crucial for bioimaging applications, allowing researchers to visualize biological processes in real-time .
Creation of Advanced Materials
The compound’s ability to undergo nucleophilic aromatic substitution makes it a candidate for creating advanced materials. For instance, it can be used to prepare ligands with electron-withdrawing groups, which are essential for tuning reactivity and immobilization on supports .
Safety and Hazards
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O2S/c8-2-1(7(12)13)3(9)5(11)6(14)4(2)10/h14H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFMEWZQIHKRDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200120 | |
Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |
CAS RN |
5211-44-9 | |
Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005211449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5211-44-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHG3CU8QRS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid enable the measurement of thiol concentrations?
A1: 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid exists primarily in its oxidized disulfide form (referred to as BSSB in the research paper []). This disulfide reacts with thiols (molecules containing a -SH group) in a reversible exchange reaction. This exchange reaction leads to a broadening of the 19F NMR signal of BSSB, which can be directly measured. The extent of broadening is proportional to the concentration of thiols present in the sample, thus allowing for their quantification. []
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